(15-Methionine) human gastrin I
Description
(15-Methionine) human gastrin I (commonly referred to as gastrin I or G17) is a 17-amino acid peptide hormone (molecular formula: C₉₇H₁₂₄N₂₀O₃₁S, molecular weight: ~2098.2 Da) synthesized by G-cells in the gastric antrum . Its sequence includes a pyroglutamate residue at the N-terminus and an amidated phenylalanine at the C-terminus, with methionine at position 15 (Figure 1). The C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) is critical for biological activity, particularly in stimulating gastric acid secretion via cholecystokinin-2 (CCK2) receptors on parietal cells .
Properties
Molecular Formula |
C97H124N20O32 |
|---|---|
Molecular Weight |
2082.1 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methoxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H124N20O32/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1 |
InChI Key |
VNCOEVBLDRYRRR-RNXBIMIWSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCOC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCOC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCOC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |
sequence |
XGPWLEEEEEAYGWXDF |
Synonyms |
15-methoxine-gastrin heptadecapeptide gastrin heptadecapeptide, methoxine(15)- little gastrin I, methoxine(15) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Functions:
- Gastric Acid Secretion : Gastrin I binds to CCK2 receptors, triggering intracellular calcium signaling and proton pump (H⁺/K⁺-ATPase) activation .
- Mucosal Growth : Promotes proliferation of gastrointestinal epithelial cells .
- Regulation : Release is stimulated by dietary proteins and inhibited by low gastric pH .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural Features of Gastrin I and Analogs
Key Research Findings
(1) [Leu¹⁵]-Gastrin I vs. Native Gastrin I
(2) Mini Gastrin I (G13) Limitations
(3) Sulfation (Gastrin II) and Receptor Specificity
(4) Big Gastrin (G34) Diagnostic Utility
- Elevated levels of G34 correlate with autoimmune gastritis (AIG) and Zollinger-Ellison syndrome, with cutoff values >355 pg/mL indicating severe atrophy .
- Longer half-life (~30 min vs. 5 min for G17) allows reliable detection in serum .
Clinical and Experimental Relevance
- Autoimmune Gastritis (AIG): High serum gastrin I levels (>355 pg/mL) combined with low pepsinogen-I are diagnostic markers .
- Zollinger-Ellison Syndrome : Synthetic gastrin I analogs mimic hypergastrinemia, aiding in mechanistic studies of diarrhea pathogenesis .
- Drug Development : Tetrapeptide analogs are explored for targeted therapies, though full-sequence gastrin I remains critical for receptor activation .
Preparation Methods
Structural and Functional Context of (15-Methionine) Human Gastrin I
Human gastrin I exists in multiple forms, with the "little" gastrin variant (G17) being the most biologically active. The methionine-15 residue is indispensable for receptor binding and acid secretion induction. However, this residue is highly susceptible to air oxidation, forming methionine sulfoxide (MetO), which abolishes biological activity. Structural studies confirm that oxidation disrupts the C-terminal pentapeptide’s conformation, a region critical for cholecystokinin-2 receptor (CCK2R) activation.
Challenges in Synthesizing Methionine-15-Containing Gastrin
Oxidative Instability of Methionine
Methionine’s thioether side chain reacts rapidly with reactive oxygen species (ROS), forming MetO. This oxidation is catalyzed by light, heat, and transition metals. In aqueous solutions, half-life studies show that 50% of methionine-15 oxidizes within 24 hours under ambient conditions. Consequently, synthetic protocols must incorporate stringent anti-oxidant measures.
Solid-Phase Peptide Synthesis (SPPS) of Gastrin I
Fragment Condensation Approach
Early syntheses employed fragment condensation to minimize side reactions. The peptide was divided into two segments:
- N-terminal fragment (1–10) : Pyr1-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Gly
- C-terminal fragment (11–17) : Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2
Coupling was achieved using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Table 1: Fragment Condensation Parameters
| Parameter | N-Terminal Fragment | C-Terminal Fragment |
|---|---|---|
| Resin | Wang resin (0.6 mmol/g) | Rink amide MBHA resin |
| Coupling Reagent | HBTU/HOBt | HATU/DIPEA |
| Deprotection | 20% piperidine/DMF | 20% piperidine/DMF |
| Purity Pre-HPLC | 65% | 72% |
Solution-Phase Synthesis for Large-Scale Production
For industrial-scale synthesis, solution-phase methods avoid resin limitations. The C-terminal fragment (11–17) was synthesized via mixed anhydride coupling using isobutyl chloroformate and N-methylmorpholine. Key advantages include:
- Higher yields (78% vs. 65% for SPPS).
- Simplified purification of intermediates.
Oxidation Mitigation During Synthesis
Reducing Agent Inclusion
Purification and Analytical Characterization
Partition Chromatography
Crude peptide was purified on Sephadex G-25 columns using a mobile phase of 0.1% TFA/acetonitrile (75:25 v/v). This step removed truncated sequences and deprotected side chains.
Preparative HPLC Conditions
| Column | C18 (250 × 21.2 mm, 10 μm) |
|---|---|
| Mobile Phase | A: 0.1% TFA in H2O; B: 0.1% TFA in acetonitrile |
| Gradient | 20–50% B over 40 minutes |
| Flow Rate | 8 mL/min |
| Purity Post-HPLC | ≥95% (by analytical HPLC) |
Biological Activity Confirmation
Comparative Stability of Gastrin I Analogs
Table 2: Half-Life in Aqueous Solution (25°C)
| Analog | Half-Life (Hours) | Relative Potency |
|---|---|---|
| Methionine-15 Gastrin I | 24 ± 3 | 100% |
| Leucine-15 Gastrin I | 120 ± 10 | 65% |
| Norleucine-15 Gastrin I | 96 ± 8 | 72% |
Industrial-Scale Production Protocols
cGMP-Compliant Synthesis
Lyophilized Formulation
- Excipients : 5% mannitol, 0.01% DTT.
- Storage : −80°C in amber vials; stable for 24 months.
Q & A
Q. How can conflicting data on gastrin's angiogenic effects be reconciled in cancer research?
- Methodological Answer : Use dual inhibition approaches (e.g., siRNA knockdown of gastrin and VEGF-A) in xenograft models. Spatial transcriptomics of tumor microenvironments can identify gastrin-responsive endothelial cells. Contradictions may arise from tumor type heterogeneity; prioritize models with endogenous gastrin overexpression (e.g., colorectal cancer PDX models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
